N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound featuring a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. Compounds containing piperidine structures are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often involves reagents like halogens or nitrating agents.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Apixaban: A direct inhibitor of activated factor X, featuring a similar piperidine structure.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Uniqueness: N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific structural features, including the cycloheptyl and oxalamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-cycloheptyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-18-12-5-6-13-23(18)17-11-7-10-16(14-17)22-20(26)19(25)21-15-8-3-1-2-4-9-15/h7,10-11,14-15H,1-6,8-9,12-13H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOUEPCEAKUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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